BRD6989 -

BRD6989

Catalog Number: EVT-261440
CAS Number:
Molecular Formula: C16H16N4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

They serve as crucial building blocks for synthesizing more complex molecules with potential applications in various fields. Their structural diversity, arising from different substituents on the tetrahydroquinoline core, contributes to a wide range of biological activities, making them attractive targets for drug discovery and development. [, , , , , , ]

N2-Methyl- or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles

Compound Description: This class of compounds shares the core structure of 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with the target compound. They are synthesized using a one-pot reaction involving an aromatic aldehyde, cyclohexanone, malononitrile, and various amines in a basic ionic liquid. [, ]

Relevance: This class of compounds represents a broader category that encompasses the target compound, 2-Amino-6-methyl-4-(3-pyridinyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The variations lie in the substitution at the N2 and the 4-aryl positions. This highlights the versatility of the core structure and its potential for further derivatization. [, ]

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles

Compound Description: This class of compounds serves as a fundamental scaffold in the synthesis of various derivatives with potential anti-inflammatory properties. [] These compounds are often further modified at different positions to explore structure-activity relationships.

Relevance: 2-Amino-6-methyl-4-(3-pyridinyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile belongs to this class of compounds. The presence of the 6-methyl and 4-(3-pyridinyl) substituents in the target compound indicates specific modifications to the core structure, potentially influencing its biological activity. []

2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids

Compound Description: This class of compounds has demonstrated antihypoxic activity. [] These compounds feature a carboxylic acid group at the 4-position and various aryl substituents at the 2-position.

Relevance: While structurally distinct from 2-Amino-6-methyl-4-(3-pyridinyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, this class of compounds shares a similar heterocyclic core structure, the tetrahydroquinoline ring. The comparison with the target compound underscores the impact of substituent variations on biological activity within similar heterocyclic frameworks. []

5-Aryl-2-benzyl- and 2-(2-phenylethyl)-8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnoline-3-ones

Compound Description: Synthesized from 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through reaction with benzyl- and (2-phenylethyl)hydrazines, these compounds represent a class of pyridocinnolines investigated for their antihypoxic properties. []

Relevance: Though structurally distinct from the target compound 2-Amino-6-methyl-4-(3-pyridinyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, they originate from a similar tetrahydroquinoline precursor. This connection highlights the potential of modifying the tetrahydroquinoline scaffold to yield diverse structures with potential therapeutic applications. []

Overview

BRD6989 is a small molecule compound that has gained attention in pharmacological research for its role as an enhancer of interleukin-10 secretion and as an inhibitor of cyclin-dependent kinase 8. Interleukin-10 is a crucial anti-inflammatory cytokine, and BRD6989's ability to modulate its production positions it as a potential therapeutic agent in various inflammatory and autoimmune conditions. The compound is classified under the category of cyclin-dependent kinase inhibitors, specifically targeting the cyclin C-cyclin-dependent kinase 8 complex.

Source and Classification

BRD6989 was developed as part of a series of small-molecule inhibitors aimed at modulating kinase activity within the Mediator complex, which plays a vital role in transcription regulation. It is derived from a library of compounds designed to selectively inhibit specific kinases involved in cellular signaling pathways. The primary classification of BRD6989 falls under small molecule inhibitors, with a focus on cyclin-dependent kinases, particularly cyclin-dependent kinase 8.

Synthesis Analysis

The synthesis of BRD6989 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that contain the necessary functional groups for constructing the pyridine and amino substituents.
  2. Reactions: Key reactions include nucleophilic substitutions, coupling reactions, and cyclization processes that integrate the methyl cyclohexyl core into the final structure.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity but are often proprietary or detailed in specific synthetic protocols.

Molecular Structure Analysis

The molecular structure of BRD6989 features a complex arrangement that includes:

  • Pyridine Ring: A heterocyclic aromatic ring contributing to its binding affinity.
  • Amino Substituents: These groups enhance solubility and interaction with target proteins.
  • Methyl Cyclohexyl Core: This hydrophobic component aids in stabilizing the compound's interaction with lipid membranes and protein targets.

Data from crystallography studies may provide detailed insights into the spatial arrangement of atoms within BRD6989, revealing how its structure facilitates binding to cyclin-dependent kinases.

Chemical Reactions Analysis

BRD6989 undergoes various chemical reactions that are essential for its biological activity:

  1. Kinase Inhibition: BRD6989 specifically inhibits the kinase activity of cyclin C-cyclin-dependent kinase 8 complexes with an inhibitory concentration at which half-maximal response occurs (IC50) around 200 nM. This inhibition affects downstream signaling pathways critical for cell proliferation and inflammation.
  2. Cytokine Modulation: The compound has been shown to enhance interleukin-10 production while having minimal effects on other inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

These reactions highlight the selectivity of BRD6989 towards its targets, which is crucial for minimizing off-target effects.

Mechanism of Action

The mechanism of action of BRD6989 involves:

  1. Binding to Cyclin-Dependent Kinase 8: The compound binds to the active site of cyclin-dependent kinase 8, inhibiting its activity and thereby preventing phosphorylation events that lead to inflammatory responses.
  2. Enhancement of Interleukin-10 Production: By inhibiting cyclin-dependent kinase 8, BRD6989 promotes the transcriptional activity associated with interleukin-10 production through alternative signaling pathways, particularly enhancing AP-1 activity.

This dual mechanism allows BRD6989 to exert anti-inflammatory effects while regulating immune responses.

Physical and Chemical Properties Analysis

BRD6989 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight contributes to its pharmacokinetic profile.
  • Solubility: Its solubility characteristics are essential for bioavailability; modifications during synthesis aim to enhance this property.
  • Stability: The stability of BRD6989 under physiological conditions influences its efficacy as a therapeutic agent.

Analyses such as differential scanning calorimetry or thermogravimetric analysis may be employed to assess thermal stability, while spectroscopic methods (e.g., nuclear magnetic resonance) can confirm structural integrity.

Applications

BRD6989 has significant potential applications in scientific research and therapeutic development:

  1. Anti-inflammatory Research: Its ability to enhance interleukin-10 production makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
  2. Cancer Therapy: Given its role in modulating cell signaling pathways associated with tumor progression, BRD6989 may be explored for use in cancer therapies aimed at enhancing immune response against tumors.
  3. Immunology Studies: Researchers utilize BRD6989 to study T cell differentiation and function, particularly in understanding regulatory T cell dynamics.

Properties

Product Name

BRD6989

IUPAC Name

2-amino-6-methyl-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C16H16N4/c1-10-4-5-14-12(7-10)15(11-3-2-6-19-9-11)13(8-17)16(18)20-14/h2-3,6,9-10H,4-5,7H2,1H3,(H2,18,20)

InChI Key

QSYBDNXNOJIKML-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3

Solubility

Soluble in DMSO

Synonyms

BRD6989; BRD-6989; BRD 6989.

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.